REACTION_SMILES
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[CH3:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1.[OH:1][c:2]1[c:3]([O:14][CH3:15])[cH:4][c:5]([CH:6]=[O:7])[cH:8][c:9]1[CH2:10][C:11](=[CH2:12])[CH3:13]>>[O:1]1[c:2]2[c:3]([O:14][CH3:15])[cH:4][c:5]([CH:6]=[O:7])[cH:8][c:9]2[CH2:10][C:11]1([CH3:12])[CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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C=C(C)Cc1cc(C=O)cc(OC)c1O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C)Cc1cc(C=O)cc(OC)c1O
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Name
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Type
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product
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Smiles
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COc1cc(C=O)cc2c1OC(C)(C)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |